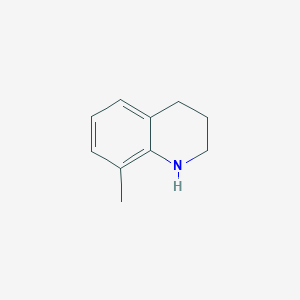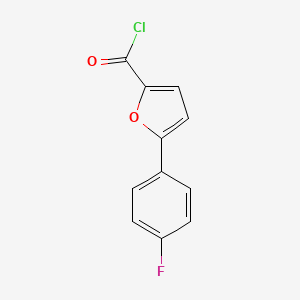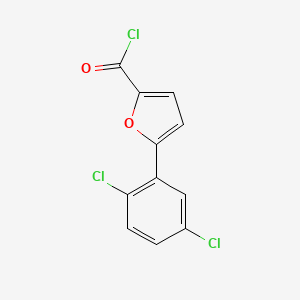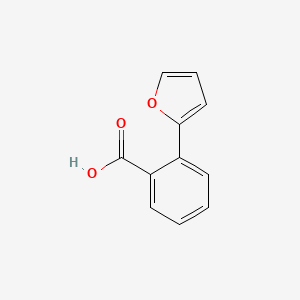
8-メチル-1,2,3,4-テトラヒドロキノリン
概要
説明
8-Methyl-1,2,3,4-tetrahydroquinoline is a member of quinolines . It has a molecular weight of 147.22 and its IUPAC name is 8-methyl-1,2,3,4-tetrahydroquinoline . It is a useful reagent for template-directed meta-C-H activation .
Molecular Structure Analysis
The InChI code for 8-Methyl-1,2,3,4-tetrahydroquinoline is 1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 . The molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis
8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation . More specific chemical reactions involving this compound are not detailed in the search results.Physical and Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere . The boiling point is 255-257 ºC .科学的研究の応用
抗菌剤
8-メチル-1,2,3,4-テトラヒドロキノリン誘導体は、その抗菌作用について研究されています。これらの化合物は、さまざまな細菌および真菌株に対する強力な阻害剤として作用することができます。 テトラヒドロキノリンコアの構造的柔軟性により、さまざまな誘導体の合成が可能であり、その効力を高め、毒性を低減するように最適化できます .
抗がん活性
研究によると、特定のテトラヒドロキノリン化合物は、抗がん活性を示すことが示されています。それらは、アポトーシスを誘導するか、細胞増殖に関与する重要な酵素を阻害することによって、がん細胞の増殖を妨げることができます。 8-メチル基は、がん細胞に対する結合親和性と選択性に貢献する可能性があります .
神経保護効果
8-メチル変異体を含むテトラヒドロキノリン構造に基づく化合物は、神経保護剤として有望であることが示されています。 それらは、神経伝達物質システムを調節するか、神経細胞を酸化ストレスから保護することによって、アルツハイマー病やパーキンソン病などの神経変性疾患における治療の可能性を提供する可能性があります .
酵素阻害
8-メチル-1,2,3,4-テトラヒドロキノリン骨格は、酵素阻害剤の設計に使用されます。これらの阻害剤は、さまざまな生物学的プロセスにおいて重要な2OG依存性酵素の範囲を標的にすることができます。 これらの酵素の阻害は、そのような酵素が調節不全になっている疾患の治療における治療的用途につながる可能性があります .
金属タンパク質キレーション
この化合物とその誘導体は、多数の生理学的プロセスにおいて重要な役割を果たす金属タンパク質のキレーターとして作用することができます。 これらのタンパク質内の金属イオンに結合することにより、それらはそれらの活性を調節することができ、金属イオンの恒常性が破壊された状態に有益です .
抗ウイルス特性
テトラヒドロキノリンコアは、適切に修飾されると、抗ウイルス特性を示すことができます。これらの化合物は、ウイルス複製を妨げるか、さまざまなウイルスのライフサイクルに不可欠なタンパク質を阻害するように設計できます。 これは、新しい抗ウイルス薬の開発のための潜在的な候補にします .
Safety and Hazards
This compound has a GHS07 pictogram, with a signal word of "Warning" . It may cause skin irritation, and could be harmful if absorbed through the skin or if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers There are several peer-reviewed papers related to 8-Methyl-1,2,3,4-tetrahydroquinoline . These papers could provide more detailed information about the compound.
作用機序
Target of Action
8-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds . THIQs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . In particular, THIQ derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
Thiq derivatives, including 8-methyl-1,2,3,4-tetrahydroquinoline, are known to interact with their targets such as rorγ, resulting in the inhibition of the target’s transcriptional activity . This interaction leads to changes in the expression of genes regulated by the target, thereby affecting cellular functions.
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-1,2,3,4-tetrahydroquinoline are likely to be those regulated by its primary target, RORγ. RORγ regulates the differentiation of CD4+T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 8-Methyl-1,2,3,4-tetrahydroquinoline can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 8-Methyl-1,2,3,4-tetrahydroquinoline’s action are likely to be related to its inhibition of RORγ activity. This could result in the downregulation of pro-inflammatory cytokines and potentially lead to anti-inflammatory and neuroprotective effects . In the context of prostate cancer, the inhibition of RORγ could potentially suppress tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Methyl-1,2,3,4-tetrahydroquinoline. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s efficacy can also be influenced by the physiological environment within the body, including the presence of other molecules and the state of the target cells.
特性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPMCFBCZKCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378923 | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-70-4 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the key finding regarding the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline in this study?
A1: The research utilized a novel mass spectrometry method involving microdroplet fusion to investigate the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline. The key finding was the successful identification of a radical cation as the critical intermediate in this reaction. [] This provides valuable insight into the reaction mechanism and could lead to more controlled and efficient synthetic strategies for this and similar reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)



